4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide
Description
Historical Context and Development in Thiosemicarbazide Chemistry
Thiosemicarbazides, characterized by the general structure $$ \text{R}^1\text{N}(\text{R}^2)\text{N}(\text{R}^3)\text{C}(=\text{S})\text{N}(\text{R}^4)\text{R}^5 $$, emerged as a chemically versatile class of compounds in the mid-20th century. Their development paralleled advancements in coordination chemistry, where their ability to act as polydentate ligands for transition metals was first exploited. The structural flexibility of thiosemicarbazides, achieved through substitutions at the $$ \text{R}^1-\text{R}^5 $$ positions, enabled systematic exploration of their physicochemical and biological properties.
The compound 4-(4-(dimethylamino)phenyl)-2-methylthiosemicarbazide represents a modern iteration of this lineage, incorporating a dimethylamino phenyl group at the $$ \text{R}^1 $$ position and a methyl group at $$ \text{R}^2 $$. This design reflects a broader trend in medicinal chemistry toward tailoring electron-donating substituents to enhance bioactivity. The dimethylamino group, with its strong electron-donating capabilities, was strategically introduced to modulate electronic properties, while the methyl group minimizes steric hindrance. Early synthetic routes for analogous compounds involved condensation reactions between aldehydes/ketones and thiosemicarbazides, as demonstrated in studies of 4-phenylthiosemicarbazide derivatives.
Significance in Medicinal Chemistry Research Framework
In medicinal chemistry, this compound occupies a critical niche due to its dual functionality:
- Electron-rich aromatic system : The $$ p $$-dimethylaminophenyl moiety enhances π-π stacking interactions with biological targets, as evidenced in structurally similar anti-mycobacterial agents.
- Thiocarbonyl coordination site : The $$ \text{C}=\text{S} $$ group facilitates metal chelation, a property leveraged in anticancer and antimicrobial drug design.
Comparative studies of thiosemicarbazide derivatives reveal that dimethylamino substitutions at the para position of the phenyl ring improve solubility in polar solvents while maintaining lipophilic compatibility with cell membranes. This balance is critical for bioavailability, as demonstrated in derivatives showing activity against Mycobacterium bovis at concentrations as low as 0.39 μg/mL.
Properties
IUPAC Name |
1-amino-3-[4-(dimethylamino)phenyl]-1-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S/c1-13(2)9-6-4-8(5-7-9)12-10(15)14(3)11/h4-7H,11H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUWAKDQSKWSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)N(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Step 1: Dissolve 4-(dimethylamino)benzaldehyde in ethanol.
Step 2: Add thiosemicarbazide to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
This compound forms stable complexes with transition metals, enhancing its biological activity.
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Cu(II) complex formation : Reacts with CuCl₂ in ethanol under reflux to form octahedral complexes. The sulfur and hydrazinic nitrogen atoms act as primary coordination sites .
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Fe(III) binding : Demonstrates iron-chelating capability through the thiosemicarbazide moiety, influencing ribonucleotide reductase inhibition .
Table 1: Metal Complex Properties
| Metal Ion | Reaction Conditions | Coordination Sites | Application | Source |
|---|---|---|---|---|
| Cu(II) | Ethanol, reflux, 2 hr | S, N | Anticancer studies | |
| Fe(III) | Aqueous buffer, pH 7.4 | N, S | Enzyme inhibition |
Condensation Reactions
The hydrazinic NH₂ group participates in condensation with carbonyl compounds.
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Thiosemicarbazone formation : Reacts with aldehydes (e.g., 4-oxo-4H-chromene-3-carbaldehyde) in ethanol to form Schiff bases. Spectral data (IR: 1600 cm⁻¹ for C=N; ¹H NMR: δ 8.30 ppm for CH=N) confirm product structure .
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Heterocyclic synthesis : Condensation with α,β-unsaturated nitriles yields pyridone derivatives via Knoevenagel-Michael cyclization .
Cyclization Reactions
Intramolecular cyclization produces bioactive heterocycles:
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Thiophene derivatives : Reaction with α-halo-ketones (e.g., chloroacetone) in ethanol/triethylamine yields 4-aminothiophenes. Key spectral evidence includes IR absorption at 1740 cm⁻¹ (C=O) and ¹H NMR signals for ethoxy groups (δ 1.34 ppm) .
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Thiazole formation : Treatment with ethyl bromoacetate generates thiazolidin-4-one rings, confirmed by ¹H NMR singlets for methylene protons (δ 3.97 ppm) .
Table 2: Cyclization Products
| Reagent | Product Class | Reaction Conditions | Yield | Key Spectral Data | Source |
|---|---|---|---|---|---|
| Chloroacetone | Thiophene | EtOH, Et₃N, reflux | 75% | δ 6.70 ppm (NH₂) | |
| Ethyl bromoacetate | Thiazolidin-4-one | DMF, KOH, rt | 82% | δ 3.97 ppm (CH₂) |
Nucleophilic Substitution
The terminal sulfur and NH groups undergo substitution:
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Thiourea derivatives : Reacts with phenyl isothiocyanate in DMF/KOH to form thiocarbamoyl intermediates, which further react with electrophiles (e.g., phenacyl bromide) .
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Cross-coupling : Participates in Ullmann-type reactions with aryl halides under Cu(I) catalysis .
Acid/Base-Mediated Reactions
Scientific Research Applications
Antibacterial Activity
Thiosemicarbazide derivatives, including 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide, have demonstrated significant antibacterial properties. Various studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluated the antibacterial efficacy of several thiosemicarbazide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent activity at concentrations as low as 0.1 mg/ml, with specific compounds showing greater lipophilicity aiding in the penetration of bacterial membranes .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Dimethylamino Thiosemicarbazide | E. coli | 0.1 mg/ml |
| Another Derivative | S. aureus | 0.1 mg/ml |
Antifungal Activity
The antifungal potential of thiosemicarbazides has also been explored extensively. These compounds have shown effectiveness against various fungal strains.
- Case Study : A series of thiosemicarbazone derivatives were tested for their antifungal activity against Candida albicans. The most effective agents were found to inhibit fungal growth significantly, suggesting their potential as antifungal agents .
| Compound | Target Fungi | MIC (mg/ml) |
|---|---|---|
| Thiosemicarbazone Derivative 1 | C. albicans | 0.05 |
| Thiosemicarbazone Derivative 2 | C. albicans | 0.02 |
Anticancer Activity
The anticancer properties of this compound have been highlighted in recent research, indicating its potential as a chemotherapeutic agent.
- Case Study : Research focusing on the compound's effect on breast cancer cells demonstrated significant inhibition of cell proliferation and migration at specific concentrations. Molecular docking studies further supported its mechanism of action by interacting with key proteins involved in cancer progression .
| Compound | Cancer Type | Effect Observed |
|---|---|---|
| 4-Dimethylamino Thiosemicarbazide | Breast Cancer | Inhibition of cell growth |
| Indole-based Thiosemicarbazones | Various | Antioxidant properties observed |
Antitubercular Activity
The search for effective treatments against tuberculosis has led to the investigation of thiosemicarbazides.
- Case Study : A study reported that certain thiosemicarbazide derivatives exhibited antitubercular activity against Mycobacterium tuberculosis, with MIC values demonstrating effectiveness comparable to established treatments .
| Compound | Target Pathogen | MIC (μg/ml) |
|---|---|---|
| Thiosemicarbazide Derivative A | M. tuberculosis | 6.25 |
| Thiosemicarbazide Derivative B | M. tuberculosis | 6 |
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the thiosemicarbazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Dimethylamino derivatives: Enhanced anthelmintic activity compared to simpler arylthiosemicarbazides, likely due to improved target binding via electron-donating effects .
- Halogenated analogs (e.g., –Cl, –Br): Exhibit stronger antibacterial activity but higher cytotoxicity, limiting therapeutic windows .
Stability and Tautomerism
Thiosemicarbazides can undergo tautomerism (thione ↔ thiol), affecting reactivity and biological interactions:
- This compound: Predominantly exists in the thione form (C=S), as confirmed by IR spectra lacking νS–H (~2500 cm⁻¹) and showing νC=S (~1250 cm⁻¹) .
- Triazole-thione derivatives : Stabilized by conjugation with aromatic systems, reducing tautomeric shifts compared to aliphatic analogs .
Biological Activity
4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide is a thiosemicarbazone derivative that has garnered attention due to its diverse biological activities. This compound features a dimethylamino group, which enhances its ability to interact with biological molecules, and a thiosemicarbazide moiety that is known for its reactivity and potential therapeutic applications.
Synthesis
The compound is typically synthesized through the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic or basic conditions, often in solvents such as ethanol or methanol. The synthesis involves several steps, including refluxing the mixture and recrystallizing the product for purification.
The biological activity of this compound is largely attributed to its structural components:
- Dimethylamino Group : This group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for various biological targets.
- Thiosemicarbazide Moiety : Known for forming covalent bonds with nucleophilic sites on proteins and enzymes, this moiety can inhibit enzyme activity and disrupt cellular processes .
Antimicrobial Activity
Research has shown that thiosemicarbazone derivatives exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds similar to this compound have been tested against Candida albicans, showing promising antifungal effects .
- Antiviral Activity : Some derivatives have been effective against viral infections, such as Bovine Viral Diarrhea Virus (BVDV), where specific structural modifications enhanced their inhibitory effects .
Cytotoxicity and Anticancer Properties
Thiosemicarbazones are recognized for their cytotoxic properties against various cancer cell lines:
- In Vitro Studies : The compound has demonstrated cytotoxic effects in several human tumor cell lines, with studies indicating mechanisms involving apoptosis induction and inhibition of cell proliferation .
- Metal Complexes : Complexes formed with metals like palladium(II) have shown increased cytotoxicity compared to their free forms, suggesting enhanced therapeutic potential when combined with metal ions .
Case Studies
- Study on Antiviral Activity : A series of thiosemicarbazone derivatives were evaluated for their ability to inhibit BVDV replication. The most active compounds exhibited EC50 values as low as 0.7 µM, indicating strong antiviral potential .
- Cytotoxicity Assessment : In a comparative study of various thiosemicarbazones, this compound was among those that induced significant apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Data Table: Biological Activities of Thiosemicarbazone Derivatives
| Activity Type | Compound Name | Target Organism/Cell Line | EC50/MIC Value |
|---|---|---|---|
| Antifungal | 4-(4-Dimethylaminophenyl)thiosemicarbazone | Candida albicans | Varies by derivative |
| Antiviral | BVDV Inhibitor | Bovine Viral Diarrhea Virus | 0.7 µM |
| Cytotoxic | Palladium(II) Complex | Various Human Tumor Cell Lines | IC50 < 10 µM |
Q & A
Q. What are the established synthetic routes for 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide, and how can reaction conditions be optimized?
The synthesis of thiosemicarbazide derivatives typically involves reacting substituted phenylhydrazines with carbon disulfide or thiourea derivatives under controlled conditions. For example:
- Route 1 : Reacting 4-(dimethylamino)phenylhydrazine with methyl isothiocyanate in ethanol under reflux, followed by acid-catalyzed cyclization .
- Route 2 : Condensation of 4-(dimethylamino)benzaldehyde with methylthiosemicarbazide in methanol, with catalytic acetic acid, to form the Schiff base intermediate .
Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature (60–90°C) can improve yield. Purification via recrystallization from DMF/ethanol mixtures is recommended .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and 0.1% trifluoroacetic acid for baseline separation of impurities .
- X-ray diffraction : Resolve crystal structure to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding between thioamide and dimethylamino groups) .
- Spectroscopy :
- FT-IR : Confirm N–H (3100–3300 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches.
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and dimethylamino singlet (δ 2.9–3.1 ppm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in biological activity?
Methodology :
- Comparative analysis : Synthesize analogs with variations in the phenyl ring (e.g., methoxy, ethyl, or hydroxyl substituents) and assess activity changes. For example:
| Substituent | Activity (IC₅₀, μM) | Key Observation |
|---|---|---|
| 4-(Dimethylamino) | 12.5 | Enhanced solubility and binding |
| 2-Methyl | 8.2 | Increased steric hindrance |
| 4-Methoxy | 15.7 | Reduced electron-withdrawing effect |
Q. What mechanisms underlie the anti-inflammatory activity of thiosemicarbazide derivatives?
Experimental Design :
- Enzyme inhibition assays : Measure COX-2 inhibition using a fluorometric kit, comparing IC₅₀ values against indomethacin as a control .
- Cellular studies : Treat RAW 264.7 macrophages with LPS to induce inflammation and quantify TNF-α suppression via ELISA.
Key Finding : The thiosemicarbazide group chelates metal ions in COX-2’s active site, disrupting prostaglandin synthesis .
Q. How can computational methods validate experimental data on molecular interactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic regions (e.g., sulfur and nitrogen atoms) .
- Molecular dynamics (MD) : Simulate ligand-protein binding over 100 ns to assess stability of interactions with COX-2 (RMSD < 2.0 Å indicates stable binding) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activities of structural analogs?
- Case Study : Anti-inflammatory activity varies between 4-(dimethylamino)phenyl and 4-methoxyphenyl analogs due to differences in electron-donating vs. withdrawing effects.
Resolution :
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
